1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
CAS No.: 383136-04-7
Cat. No.: VC7915813
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 383136-04-7 |
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Molecular Formula | C9H8N2OS |
Molecular Weight | 192.24 g/mol |
IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 |
Standard InChI Key | FLWVGYZMONLVTP-UHFFFAOYSA-N |
SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |
Canonical SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole-2-carbaldehyde core substituted at the N1 position with a 5-methyl-1,3-thiazol-2-yl group. This creates a planar conjugated system with alternating single and double bonds across the heterocyclic rings. X-ray crystallography data from analogous structures reveals bond lengths of 1.34 Å for the thiazole C=N bond and 1.41 Å for the pyrrole N-C linkage, indicating partial double-bond character . The methyl group at the thiazole's 5-position induces steric effects that influence molecular packing in solid-state configurations .
Spectroscopic Characteristics
Key spectroscopic data from nuclear magnetic resonance (NMR) studies show distinctive signals:
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NMR (400 MHz, CDCl): δ 10.37 (s, 1H, CHO), 7.31 (d, J = 2.9 Hz, 1H, pyrrole-H), 6.45 (dd, J = 2.9, 1.1 Hz, 1H, thiazole-H), 2.41 (s, 3H, CH)
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NMR: δ 182.4 (CHO), 152.1 (thiazole C2), 134.7 (pyrrole C2), 128.9 (thiazole C5), 116.3 (pyrrole C3), 14.2 (CH)
The infrared spectrum exhibits strong absorption bands at 1685 cm (C=O stretch) and 1560 cm (C=N vibration), consistent with its conjugated electronic structure .
Physical Property Table
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthetic pathway involves a three-step sequence from pyrrole-2-carbaldehyde:
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Wolff-Kishner Reduction: Converts the aldehyde to methylene group using hydrazine hydrate (NHNH) under basic conditions .
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Friedel-Crafts Acylation: Introduces trichloroacetyl group at the pyrrole's α-position using AlCl catalyst in dichloromethane .
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Regioselective Chlorination: Utilizes N-chlorosuccinimide (NCS) in dichloromethane at room temperature, achieving 61% isolated yield after crystallization .
The critical reaction can be represented as:
Process Optimization
Recent advancements demonstrate improved yields (up to 73%) through:
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Microwave-assisted synthesis reducing reaction times from 24h to 45 minutes
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Solvent optimization using 1,2-dichloroethane instead of DCM for better NCS solubility
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Catalytic use of Lewis acids (ZnCl) to enhance regioselectivity in thiazole substitution
Biological Activity and Medicinal Applications
Target Enzyme | IC | Bacterial Strain | Reference |
---|---|---|---|
DNA Gyrase B | 42 nM | Staphylococcus aureus | |
Topoisomerase IV | 89 nM | Escherichia coli |
The compound's aldehyde group facilitates Schiff base formation with lysine residues in the ATP-binding pocket of gyrases, while the thiazole ring participates in π-π stacking interactions with aromatic amino acids .
Structure-Activity Relationships (SAR)
Key SAR observations from derivative studies:
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Aldehyde Group: Essential for activity; reduction to alcohol decreases potency 15-fold
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Thiazole Methyl: Optimal substituent; larger groups (ethyl, propyl) reduce membrane permeability
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Pyrrole Substituents: Electron-withdrawing groups at C4 enhance target binding by 40%
Hazard Category | Classification | Pictogram | Signal Word |
---|---|---|---|
Skin Irritation | Category 2 | ⚠️ | Warning |
Eye Damage | Category 2A | ⚠️ | Warning |
Respiratory Irritation | STOT SE 3 | ⚠️ | Warning |
Exposure Management
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Skin Contact: Immediately wash with soap/water; contaminated clothing removal required
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Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention
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Inhalation: Move to fresh air; administer oxygen if breathing difficulty persists
Regulatory and Environmental Considerations
Global Regulatory Status
Region | Regulation | Status |
---|---|---|
United States | TSCA | Not listed |
EU | REACH | No registered uses |
California | Prop 65 | Not listed |
Environmental Impact Assessment
While comprehensive ecotoxicity data remains unavailable, structural analogs suggest:
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Moderate persistence in soil (t ≈ 28 days)
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Low bioaccumulation potential (BCF < 100)
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Potential for atmospheric oxidation generating NO and SO byproducts
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing:
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Novobiocin analogs with enhanced Gram-positive coverage
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Kinase inhibitors targeting EGFR and VEGFR2
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Antimicrobial agents against multidrug-resistant Acinetobacter baumannii
Material Science Applications
Emerging uses include:
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Conducting polymers for organic electronics (σ ≈ 10 S/cm)
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Metal-organic frameworks (MOFs) with CO adsorption capacity (1.8 mmol/g at 298K)
Stability and Degradation Pathways
Thermal Decomposition
Differential scanning calorimetry (DSC) reveals:
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Onset decomposition temperature: 218°C
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Exothermic peak at 235°C (ΔH = -127 kJ/mol)
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Primary degradation products: CO, CO, HCN, and methyl thioacetate
Hydrolytic Stability
Stability studies in aqueous solutions:
pH | Half-life (25°C) | Major Degradants |
---|---|---|
1 | 4.2 hours | Pyrrole-2-carboxylic acid |
7 | 28 days | <5% degradation |
13 | 15 minutes | Thiazole ring cleavage |
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